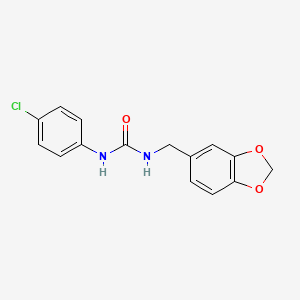

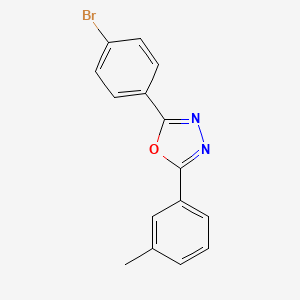

![molecular formula C19H23N5O2 B5545743 3-乙基-1-甲基-9-(2-苯乙基)-6,7,8,9-四氢吡啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮](/img/structure/B5545743.png)

3-乙基-1-甲基-9-(2-苯乙基)-6,7,8,9-四氢吡啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of purine derivatives typically involves multi-step chemical reactions, starting from purine or pyrimidine bases, followed by the introduction of specific substituents through reactions like alkylation, acylation, and cycloaddition. For instance, a related synthetic approach involves cycloaddition of substituted alkyl azides to ethynyl derivatives of purine bases, leading to regioisomers with diverse substituents at the purine ring (Šimo et al., 2000). These methods highlight the versatility in synthesizing purine derivatives with varied structural features, likely applicable to the target compound.

Molecular Structure Analysis

Purine derivatives exhibit a rich diversity in molecular structures, often crystallizing in complex forms that involve hydrogen bonding and π-π interactions. Crystal structure analysis of similar compounds reveals the presence of dihydropyrimidine rings adopting boat or half-chair conformations, indicative of the structural versatility of purine derivatives and their potential for forming stable crystalline complexes (Shi et al., 2007).

Chemical Reactions and Properties

Purine derivatives engage in a variety of chemical reactions, including alkylation, cycloaddition, and hydrogen bonding. These reactions not only modify the molecular structure but also significantly impact the chemical properties and biological activity of the compounds. For example, the introduction of specific substituents can enhance the affinity of purine derivatives to adenosine receptors, offering potential therapeutic applications in neurodegenerative diseases (Koch et al., 2013).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed crystallographic studies provide insights into the packing, hydrogen bonding patterns, and overall stability of these compounds, which are crucial for their biological activity and pharmacological potential.

Chemical Properties Analysis

The chemical properties of purine derivatives, including their reactivity, stability, and interaction with biological targets, are determined by their molecular structure. Specific substitutions on the purine ring can significantly affect these properties, leading to compounds with varied pharmacological activities. The study of these derivatives' interaction with adenosine receptors, for example, has identified compounds with promising activity profiles for the treatment of neurodegenerative diseases (Koch et al., 2013).

科学研究应用

嘌呤衍生物的电离和甲基化反应

嘌呤衍生物表现出一系列的物理性质和反应性,这些性质和反应性基于其取代方式,例如电离和甲基化反应。这些性质对于理解它们在各种化学和生物环境中的行为至关重要。Rahat、Bergmann 和 Tamir (1974) 的研究深入探讨了嘌呤-6,8-二酮的电离和甲基化,突出了取代基在确定反应性和合成和药物设计中的潜在应用中的重要作用 (Rahat、Bergmann 和 Tamir,1974)。

嘌呤衍生物的合成和评价

合成新的嘌呤衍生物并评估它们的潜在生物活性代表了一个重要的研究领域。Gözde Gündüz 等人 (2009) 合成了一系列嘌呤衍生物并评估了它们对钾通道的影响,表明这些化合物有调节生理过程和促进新治疗剂开发的潜力 (Gözde Gündüz 等人,2009)。

腺苷受体的亲和力和结合方式

了解嘌呤衍生物在腺苷受体上的亲和力和结合方式对于开发针对心血管疾病、神经系统疾病和其他疾病的药物至关重要。Szymańska 等人 (2016) 的一项研究探讨了嘧啶并和吡嗪并黄嘌呤与人和大鼠腺苷受体的亲和力,提供了对控制受体选择性和活性的分子相互作用的见解 (Szymańska 等人,2016)。

抗炎活性

研究嘌呤衍生物的抗炎活性为开发新的抗炎剂提供了潜在途径。Kaminski 等人 (1989) 合成了一系列嘧啶并嘌呤二酮,在佐剂诱导的关节炎大鼠模型中表现出抗炎活性。这项研究表明这些化合物在治疗慢性炎症中的治疗潜力 (Kaminski 等人,1989)。

属性

IUPAC Name |

3-ethyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-3-23-17(25)15-16(21(2)19(23)26)20-18-22(11-7-12-24(15)18)13-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCLWCRMXUSGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)